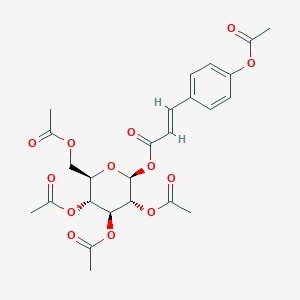
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glucose and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the inhibition of glycosidase enzymes. This inhibition leads to a decrease in the breakdown of carbohydrates, which can have a range of effects on cellular metabolism.
生化学的および生理学的効果
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, and may also have anti-inflammatory properties. Additionally, this compound has been found to have a positive effect on insulin sensitivity, which could be beneficial in the treatment of diabetes.
実験室実験の利点と制限
One of the primary advantages of using Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- in lab experiments is its ability to inhibit glycosidase enzymes. This inhibition can be used to study the effects of carbohydrate metabolism on cellular processes. However, one limitation of this compound is its potential toxicity at high concentrations, which could limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research involving Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D-. One area of interest is in the development of new cancer treatments based on the inhibition of glycosidase enzymes. Additionally, this compound could be used to study the effects of carbohydrate metabolism on other physiological processes, such as inflammation and immune function. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- involves the reaction of glucose with acetic anhydride and hydroxycinnamic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is then purified through a series of steps including recrystallization and column chromatography.
科学的研究の応用
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- has been used in a wide range of scientific research applications. One of the primary uses of this compound is in the study of carbohydrate metabolism. It has been found to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates.
特性
CAS番号 |
18449-70-2 |
|---|---|
製品名 |
Glucopyranose, 2,3,4,6-tetraacetate 1-(p-hydroxycinnamate) acetate, beta-D- |
分子式 |
C25H28O13 |
分子量 |
536.5 g/mol |
IUPAC名 |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H28O13/c1-13(26)32-12-20-22(34-15(3)28)23(35-16(4)29)24(36-17(5)30)25(37-20)38-21(31)11-8-18-6-9-19(10-7-18)33-14(2)27/h6-11,20,22-25H,12H2,1-5H3/b11-8+/t20-,22-,23+,24-,25+/m1/s1 |
InChIキー |
JUKTWOQYEMTQLH-KLKBDKEWSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



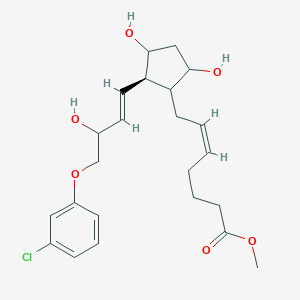
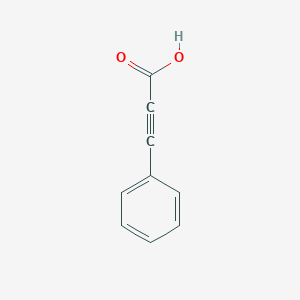
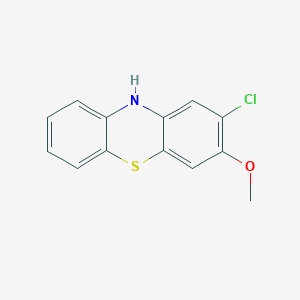
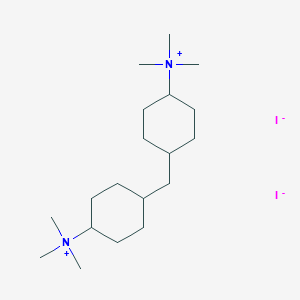
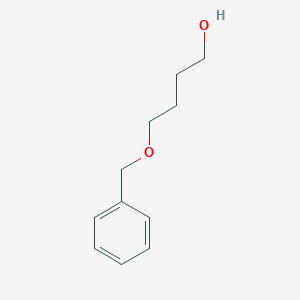
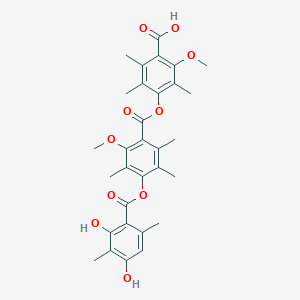
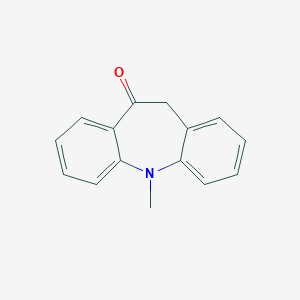
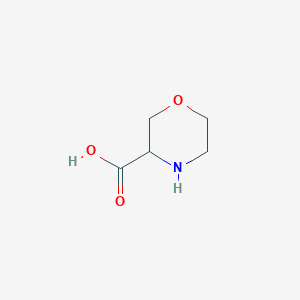
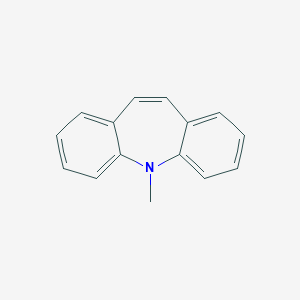
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
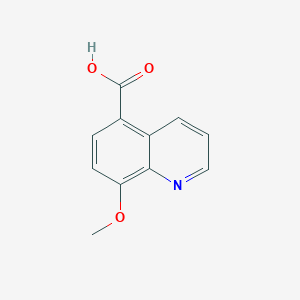
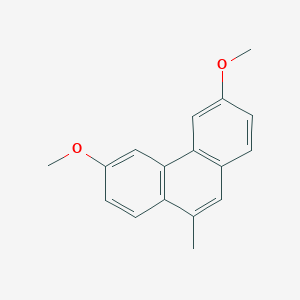
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)